molecular formula C17H22F3NO3 B2454596 N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1428379-74-1

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2454596
CAS No.: 1428379-74-1
M. Wt: 345.362
InChI Key: SVBHRUFYHHYKAJ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the CAS Registry Number 1428379-74-1 and a molecular formula of C17H22F3NO3 . It has a molecular weight of approximately 345.36 g/mol . This compound is a benzamide derivative featuring a tetrahydropyran (oxan-4-yl) group and a 2,2,2-trifluoroethyl group attached to the amide nitrogen, as well as an isopropoxy benzene moiety . Researchers can access its structural identifiers, including the InChI Key (SVBHRUFYHHYKAJ-UHFFFAOYSA-N) and the SMILES string, for computational modeling and database searches . While the specific biological targets and applications of this precise molecule are not detailed in the public domain, related compounds with the N-(2,2,2-trifluoroethyl)benzamide structure have been investigated as high-affinity synthetic ligands for nuclear receptors such as RORα and RORγ, which are relevant to metabolic and immune disorders . Furthermore, structurally similar circadian clock-modulating small molecules are being explored in various research areas, including virology . This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

N-(oxan-4-yl)-4-propan-2-yloxy-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-12(2)24-15-5-3-13(4-6-15)16(22)21(11-17(18,19)20)14-7-9-23-10-8-14/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBHRUFYHHYKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

N oxan 4 yl 4 propan 2 yloxy N 2 2 2 trifluoroethyl benzamide\text{N oxan 4 yl 4 propan 2 yloxy N 2 2 2 trifluoroethyl benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may act as a modulator of various signaling pathways involved in cellular processes such as apoptosis and proliferation.

Biological Activity Overview

  • Anticancer Activity :
    • The compound has been evaluated for its potential as an anticancer agent. In vitro studies indicate that it may inhibit the growth of cancer cell lines through apoptosis induction.
    • A study involving human glioblastoma cells demonstrated that the compound significantly enhances apoptosis and reduces cell proliferation by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic factors.
  • MicroRNA Modulation :
    • Research has shown that derivatives similar to this compound can inhibit microRNA-21, an oncogenic microRNA implicated in various cancers. This inhibition leads to the up-regulation of tumor suppressor genes such as PDCD4, suggesting a pathway for therapeutic intervention in cancer treatment .
  • Inhibition of Enzymatic Activity :
    • The compound has also been tested for its ability to inhibit specific enzymes related to cancer progression and inflammation. For instance, it has shown potential in inhibiting certain kinases involved in tumor growth signaling pathways.

Case Study 1: Antitumor Efficacy

In a study conducted on various cancer cell lines (e.g., HeLa and U-87 MG), this compound demonstrated significant cytotoxicity. The IC50 values indicated effective concentration levels for inducing apoptosis were determined through flow cytometry analysis.

Case Study 2: MicroRNA Inhibition

A related study focused on compounds structurally similar to this compound showed that these compounds could effectively inhibit microRNA-21 expression. The results indicated a time-dependent inhibition pattern with substantial effects on downstream target genes involved in cell survival .

Data Tables

Biological Activity Effect Cell Line/Model Reference
AnticancerInduces apoptosisHeLa
MicroRNA InhibitionInhibits miR-21U-87 MG
Enzyme InhibitionInhibits specific kinasesVarious cancer models

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of N-(oxan-4-yl)-4-(propan-2-yloxy)-N-(2,2,2-trifluoroethyl)benzamide to maximize yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use anhydrous solvents (e.g., acetonitrile or dichloromethane) and inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of sensitive intermediates .
  • Stepwise Synthesis : Follow a multi-step protocol involving nucleophilic substitution and amidation. For example:

React oxan-4-amine with 4-(propan-2-yloxy)benzoyl chloride under basic conditions (e.g., K₂CO₃) to form the primary amide.

Introduce the trifluoroethyl group via alkylation using 2,2,2-trifluoroethyl bromide in the presence of a phase-transfer catalyst .

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product. Monitor purity via TLC and HPLC .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the oxan-4-yl, trifluoroethyl, and isopropoxy groups. Pay attention to splitting patterns (e.g., trifluoroethyl CF₃ group shows a quartet in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ether (C-O) vibrations (~1100–1250 cm⁻¹) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer :

  • Decomposition Risks : Similar benzamide derivatives decompose under heat or prolonged light exposure. Store at –20°C in amber vials under nitrogen .
  • Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to prevent moisture absorption, which can hydrolyze the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally related benzamide compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing oxan-4-yl with pyridinyl) and compare bioactivity profiles using kinase inhibition assays .
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time to minimize variability .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources) to identify consensus mechanisms, such as trifluoroethyl groups enhancing target binding affinity .

Q. What experimental strategies mitigate mutagenicity risks during handling?

  • Methodological Answer :

  • Ames Testing : Screen for mutagenicity using Salmonella typhimurium TA98 and TA100 strains with metabolic activation (S9 fraction). Compare results to benchmarks like benzyl chloride .
  • Safety Protocols : Use fume hoods, nitrile gloves, and closed-system transfers (e.g., Schlenk lines) to minimize exposure. Dispose of waste via approved hazardous chemical protocols .

Q. How can researchers design experiments to study the compound’s mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, BRAF) with ATP-competitive binding assays. Measure IC₅₀ values and compare to known inhibitors .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses in the kinase active site. Validate with site-directed mutagenesis .
  • Cellular Assays : Treat kinase-overexpressing cell lines and monitor downstream signaling (e.g., phosphorylation of ERK1/2 via Western blot) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stability data under varying storage conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Store aliquots under different conditions (e.g., –80°C, 4°C, room temperature) and analyze degradation via HPLC at intervals (0, 7, 30 days). Use Arrhenius kinetics to extrapolate shelf-life .
  • Spectroscopic Monitoring : Track decomposition products (e.g., free oxan-4-amine) via ¹⁹F NMR, which is sensitive to trifluoroethyl group integrity .

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